molecular formula C11H13BrO3 B1271231 3-Bromo-5-methoxy-4-propoxybenzaldehyde CAS No. 91335-52-3

3-Bromo-5-methoxy-4-propoxybenzaldehyde

Cat. No. B1271231
CAS RN: 91335-52-3
M. Wt: 273.12 g/mol
InChI Key: VLLHMUJXHUSCNF-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-propoxybenzaldehyde (also known as 3-BMPB) is a type of aldehyde compound which has been studied for its wide range of potential applications in scientific research. It is a colorless, crystalline solid which is soluble in organic solvents, including ethanol and acetone. 3-BMPB has been studied for its potential use in a variety of areas, such as synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

  • 3-Bromo-4,5-dihydroxybenzaldehyde in Dermatology
    • This compound has been used in research related to skin health .
    • It was found to protect keratinocytes from damage induced by particulate matter 2.5 (PM 2.5) .
    • The human HaCaT keratinocyte was pre-treated with 3-Bromo-4,5-dihydroxybenzaldehyde and then with PM 2.5 .
    • The study showed that 3-Bromo-4,5-dihydroxybenzaldehyde ameliorated PM 2.5-induced reactive oxygen species generation, mitochondria dysfunction, and DNA damage .

properties

IUPAC Name

3-bromo-5-methoxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLHMUJXHUSCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366392
Record name 3-bromo-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxy-4-propoxybenzaldehyde

CAS RN

91335-52-3
Record name 3-Bromo-5-methoxy-4-propoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91335-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g (0.43 mole) of 5-bromovanillin in 130 ml of DMF was added 150 g (1.08 mole) of potassium carbonate and 55 ml (0.606 mole) of bromopropane. The mixture was stirred for 72 hours at 70 ° C. The solution was then poured into 1 liter ice water. The aqueous solution was extracted with 3×200 ml CH2Cl2, the combined organic extracts were dried over MgSO4. The solution was filtered and the filtrate was concentrated to dryness to yield 66.80 g of 3-bromo-5-methoxy-4-propoxybenzaldehyde as a yellow oil. (95% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nakhjiri, M Safavi, E Alipour, S Emami… - European journal of …, 2012 - Elsevier
In order to develop novel anti-cancer agents, a series of asymmetrical 2,6-bis (benzylidene)cyclohexanone derivatives containing nitrobenzylidene moiety were synthesized and their …
Number of citations: 59 www.sciencedirect.com

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